REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[Br:17]Br>C(O)(=O)C>[NH2:1][C:2]1[C:11]([Br:17])=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2C=CC=NC2=C1
|
Name
|
|
Quantity
|
913 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow slurry is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The brown mixture is rotary evaporated
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers are extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers are dried over magnesium sulfate and rotary evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 20% to 50% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from hexanes/methylene chloride
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=CC=NC2=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |